
1-Mononitroglycerin
Overview
Description
1-Mononitroglycerin (1-MNG), also known as glycerol 1-nitrate (CAS No. 624-43-1), is a mononitrate ester of glycerol with the chemical formula C₃H₇NO₅ and a molecular weight of 137.09 g/mol . It is a major plasma metabolite of nitroglycerin, a well-known vasodilator used to treat angina and chronic heart failure . As a certified reference material (CRM), 1-MNG is utilized in pharmaceutical research and clinical toxicology for chromatography and mass spectrometry applications, typically prepared at concentrations of 1.0 mg/mL in acetonitrile . Its structure features a nitrate (-ONO₂) group at the 1-position of glycerol, which is critical for its biological activity and instability under thermal or acidic conditions .
Preparation Methods
Traditional Nitration of Glycerol
Reaction Mechanism and Conditions
1-MNG is synthesized via the partial nitration of glycerol using nitric acid (HNO₃) under controlled conditions. The primary reaction pathway involves the substitution of a hydroxyl group at the terminal carbon:
Key Parameters (Table 1):
Parameter | Optimal Range | Source |
---|---|---|
Temperature | 10–20°C | |
HNO₃ Concentration | 68–71% | |
Reaction Time | 45–60 minutes | |
Molar Ratio (HNO₃:Glycerol) | 3:1–7:1 |
Low temperatures favor 1-MNG formation by reducing secondary nitration to dinitroglycerin (DNG) isomers . Excess HNO₃ shifts equilibrium toward product formation but risks over-nitration .
Purification and Isolation
Post-reaction, the mixture undergoes:
-
Neutralization : Sodium bicarbonate (NaHCO₃) quenches excess acid .
-
Solvent Extraction : Ethyl ether selectively isolates 1-MNG from aqueous phases .
-
Crystallization : Benzene/ether mixtures yield 1-MNG with >98% purity .
Industrial-Scale Synthesis
Continuous Flow Reactors
Modern facilities employ continuous flow systems to enhance safety and yield :
-
Mixed Acid Systems : HNO₃ and H₂SO₄ (50:50 wt%) improve nitration efficiency by absorbing water .
-
Temperature Control : Maintained at 25–30°C using jacketed reactors .
Performance Metrics (Table 2):
Alternative Synthetic Routes
Glycidol Nitration
Glycidol (C₃H₆O₂) reacts with HNO₃ and ammonium nitrate (NH₄NO₃) at 60°C to yield 1-MNG :
Enzymatic Hydrolysis of Nitroglycerin
1-MNG is a metabolite of nitroglycerin (NG) via mitochondrial aldehyde dehydrogenase (ALDH2) . However, this method is limited to pharmacological studies due to low scalability.
Bioconversion Using Microorganisms
Fungal-Mediated Synthesis
Geotrichum candidum selectively converts nitroglycerin to 1-MNG under aerobic conditions :
Bioconversion Efficiency (Table 3):
Microorganism | 1-MNG Selectivity | Byproducts |
---|---|---|
Geotrichum candidum | 100% | None |
Mucor plombeus | 50% | 2-MNG |
Advantages Over Chemical Methods
Factors Influencing Synthesis Efficiency
Temperature and Kinetic Control
Acid Concentration and Catalysis
Molar Ratio Optimization
Higher HNO₃:Glycerol ratios (7:1) increase 1-MNG yield but require stringent temperature control to prevent TNG (trinitroglycerin) formation .
Chemical Reactions Analysis
Key Parameters:
Parameter | Value/Description | Source |
---|---|---|
Optimal temperature | 10–20°C | |
Nitric acid concentration | 68–71% | |
Byproducts | 2-MNG (minor isomer) |
This reaction is endothermic, with equilibrium constants increasing at higher temperatures (0–45°C range tested) . The competing formation of 2-MNG is kinetically less favored due to steric hindrance at the secondary hydroxyl group .
Secondary Reactions: Formation of Dinitroglycerin
1-MNG undergoes further nitration to produce dinitroglycerin (DNG) isomers:
Reactions :
Experimental Data:
Condition | Conversion to DNG (%) | Notes | Source |
---|---|---|---|
15°C, 69% HNO₃ | 58–62 | Dominant product: 1,3-DNG | |
20°C, 71% HNO₃ | 68–72 | Increased 1,2-DNG selectivity |
The rate constant for 1,3-DNG formation is 2–3× higher than due to thermodynamic stability of the 1,3-isomer .
Kinetic Modeling of Nitration Pathways
Two kinetic models describe 1-MNG’s reactivity:
Seven-Reaction Model
Includes all isomers (1-MNG, 2-MNG, 1,3-DNG, 1,2-DNG, TNG). Fitted parameters:
Reaction | Activation Energy (kJ/mol) | Rate Constant (L·mol⁻¹·min⁻¹) |
---|---|---|
1-MNG → 1,3-DNG | 117.2 ± 2.6 | |
1-MNG → 1,2-DNG | 58.6 ± 1.2 |
Simplified Three-Reaction Model
Merges isomers for computational efficiency:
This model shows a relative error of <5% compared to experimental data at low temperatures (<20°C) .
Metabolic Degradation Pathways
In biological systems, 1-MNG is a metabolite of nitroglycerin (TNG) and undergoes enzymatic conversion:
Reaction :
Key Findings:
Scientific Research Applications
Chemical Applications
1-Mononitroglycerin serves as a crucial reference material in analytical chemistry, particularly in chromatography and mass spectrometry. It is utilized for analyzing nitroglycerin and its metabolites, aiding in the development of methods for detecting these compounds in biological and environmental samples.
Application | Description |
---|---|
Chromatography | Used as a standard for calibrating instruments and validating methods. |
Mass Spectrometry | Acts as a spiking solution to enhance detection sensitivity. |
Biological Applications
In biological research, this compound is studied for its role in the metabolic pathways of nitroglycerin degradation. Research indicates that certain microorganisms can utilize nitroglycerin as a carbon source, with this compound acting as an intermediate.
Microbial Degradation Case Study
A study involving Arthrobacter sp. strain JBH1 demonstrated that this bacterium can degrade nitroglycerin through a stepwise denitration process. During this process, this compound is formed as a transient intermediate before conversion to glycerol.
Medical Applications
This compound's primary medical application lies in its pharmacological properties. As a metabolite of nitroglycerin, it plays a vital role in treating cardiovascular conditions such as angina pectoris and chronic heart failure.
Industrial Applications
In industrial contexts, this compound is employed in the development of bioremediation strategies aimed at degrading nitroglycerin residues in contaminated environments. This application is crucial for mitigating the environmental impact of explosives manufacturing and use.
Bioremediation Case Study
Research has indicated that specific microbial strains can effectively break down nitroglycerin residues into less harmful substances, utilizing this compound as an intermediate product. This strategy not only cleans contaminated sites but also provides insights into microbial metabolism of explosive compounds.
Mechanism of Action
1-Mononitroglycerin exerts its effects primarily through its conversion to nitric oxide (NO) in biological systems. Nitric oxide is a potent vasodilator that relaxes smooth muscle cells by activating guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). This leads to the dephosphorylation of myosin light chains and subsequent smooth muscle relaxation . The molecular targets include smooth muscle cells and the pathways involved are the nitric oxide-cGMP signaling pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Nitrate Esters
- 1-Mononitroglycerin (1-MNG): Structure: 1-nitrate ester of glycerol. Applications: Pharmacological metabolite, CRM for analytical methods . Key Properties: Thermally labile; fragments in ESI(−) mass spectrometry due to -ONO₂ instability .
- 1,3-Dinitroglycerin (DNG): Structure: Nitrate groups at 1- and 3-positions of glycerol. Applications: Intermediate in explosives manufacturing.
- Glycol Mononitrate: Structure: Mononitrate ester of ethylene glycol (CH₃OH-CH₂ONO₂). Applications: By-product in explosives synthesis. Comparison: Smaller molecule than 1-MNG; similar instability but lacks glycerol backbone .
Acetate and Acyl Esters
- 1-Monoacetin (Glycerol 1-acetate): Structure: Acetate (-OCOCH₃) at the 1-position of glycerol (CAS 1335-38-2). Applications: Industrial emulsifier, food additive. Comparison: Non-pharmacological; lacks nitro group, making it chemically stable .
- 1-Monobutyrin (Glycerol 1-butyrate): Structure: Butyrate (-OCOC₃H₇) at the 1-position (CAS 126254-87-3). Applications: Food preservative, antimicrobial agent. Comparison: Larger acyl chain reduces solubility in polar solvents compared to 1-MNG .
Monoacylglycerols (MAGs)
- 1-Monostearin (Glycerol 1-stearate): Structure: Stearic acid (C₁₈:0) esterified at the 1-position (CAS 123-94-4). Applications: Emulsifier in cosmetics and food. Comparison: High molecular weight (358.57 g/mol); hydrophobic, unlike polar 1-MNG .
- 1-Monolinolein (Glycerol 1-linoleate): Structure: Linoleic acid (C₁₈:2) at the 1-position (CAS N/A). Applications: Lipid research, membrane studies. Comparison: Polyunsaturated acyl chain; non-hazardous (unlike nitro-containing 1-MNG) .
Pharmacological and Analytical Profiles
Property | This compound | 1-Monoacetin | 1-Monostearin |
---|---|---|---|
Functional Group | Nitrate (-ONO₂) | Acetate (-OCOCH₃) | Stearate (-OCOC₁₇H₃₅) |
Molecular Weight (g/mol) | 137.09 | 134.13 | 358.57 |
CAS Number | 624-43-1 | 1335-38-2 | 123-94-4 |
Solubility | Polar solvents (acetonitrile) | Polar solvents | Non-polar solvents |
Primary Use | Pharmaceutical metabolite | Industrial emulsifier | Food/cosmetic additive |
Hazard Profile | Thermal instability | Non-hazardous | Non-hazardous |
Analytical Method | ESI(−) MS, HPLC | GC-MS | TLC, HPLC |
Key Research Findings
This contrasts with monoacylglycerols (e.g., 1-Monostearin), which yield stable ions .
Therapeutic vs. Industrial Utility: 1-MNG’s vasodilatory role stems from nitric oxide release, while monoacylglycerols like 1-Monolaurin (C₁₂:0) exhibit antimicrobial properties .
Biological Activity
1-Mononitroglycerin (MNG), a degradation product of nitroglycerin (NG), has garnered attention for its biological activity and potential therapeutic applications. MNG is formed through a denitration process, where nitro groups are sequentially removed from nitroglycerin, leading to various metabolites with distinct biological properties. This article explores the biological activity of MNG, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.
This compound is represented by the chemical formula C3H5N1O6 and is classified under the category of nitrates. It is produced through the enzymatic denitration of nitroglycerin by certain bacterial strains, such as Pseudomonas putida, which utilize NG as a nitrogen source. The transformation involves the stepwise removal of nitro groups, ultimately generating MNG along with other metabolites like dinitroglycerin (DNG) .
Cardiovascular Effects
MNG exhibits vasodilatory effects similar to those of nitroglycerin, primarily due to its ability to release nitric oxide (NO) upon metabolism. This mechanism leads to the relaxation of vascular smooth muscle, resulting in decreased blood pressure and improved blood flow. Studies have shown that MNG can effectively reduce myocardial oxygen demand, making it a potential candidate for treating angina pectoris and other cardiovascular conditions .
Anti-Cancer Activity
Recent investigations have highlighted the anti-cancer properties of MNG. In vitro studies demonstrate that MNG can induce apoptosis in various cancer cell lines, including glioblastoma cells. The compound has been shown to reduce cell viability and migration while promoting DNA fragmentation, indicative of apoptotic processes. This activity suggests that MNG may serve as a therapeutic agent in cancer treatment, particularly in combination with other chemotherapeutic agents .
Nitric Oxide Release
The primary mechanism through which MNG exerts its biological effects is the release of nitric oxide. Upon entering cells, MNG undergoes enzymatic conversion to produce NO, which activates guanylate cyclase and increases intracellular cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP leads to smooth muscle relaxation and vasodilation .
Modulation of Cellular Pathways
MNG has been implicated in modulating various cellular pathways associated with apoptosis and cell survival. For instance, it affects the phosphorylation status of key signaling molecules such as Akt and STAT3, which play crucial roles in cell proliferation and survival . Additionally, MNG influences autophagy markers like LC3-II, further supporting its role in cancer therapy .
Case Study 1: Anti-Glioblastoma Activity
A study investigating the effects of MNG on glioblastoma organoids demonstrated significant reductions in tumor size following treatment with MNG. The study utilized human cerebral organoids developed from induced pluripotent stem cells to simulate tumor microenvironments. Results indicated that MNG effectively reduced U87MG tumor cell proliferation and induced PARP degradation, highlighting its potential as an anti-cancer agent .
Case Study 2: Cardiovascular Response
Clinical observations have noted that patients receiving nitroglycerin therapy often exhibit similar responses when treated with MNG. In one study involving patients with stable angina, administration of MNG led to significant improvements in exercise tolerance and reductions in anginal episodes compared to baseline measurements .
Tables
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing 1-mononitroglycerin with high purity?
Synthesis of this compound requires precise control of nitration conditions to avoid byproducts like dinitroglycerin. A validated method involves stepwise nitration of glycerol at low temperatures (0–5°C) using a nitric acid-sulfuric acid mixture, followed by neutralization and extraction with diethyl ether . Characterization should include HPLC-UV to confirm purity (>98%) and NMR to verify regioselectivity (e.g., distinguishing 1- vs. 2-mononitroglycerin). Reproducibility hinges on strict adherence to stoichiometric ratios and reaction times .
Q. How can researchers address discrepancies in spectroscopic data for this compound across studies?
Contradictions in NMR or IR spectra often arise from solvent effects, hydration states, or impurities. To resolve these:
- Standardize solvent systems (e.g., deuterated chloroform for NMR).
- Compare data against reference spectra from authenticated samples (e.g., synthesized in-house with elemental analysis validation).
- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks ([M−H]⁻ at m/z 166.0124) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its thermal instability and explosive potential:
- Store in small quantities (<1 g) at –20°C in amber vials.
- Avoid contact with metal surfaces or oxidizing agents.
- Use blast shields and remote handling tools during synthesis. Documented safety protocols from journals like Med. Chem. Commun. emphasize hazard mitigation through controlled scale and inert atmospheres .
Advanced Research Questions
Q. How can researchers optimize chromatographic separation of this compound from its isomers or degradation products?
Advanced separation requires HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and isocratic elution using acetonitrile/water (70:30) with 0.1% formic acid. Retention time discrepancies between isomers (e.g., 1- vs. 2-mononitroglycerin) can be resolved by spiking with synthetic standards . For degradation studies, GC-MS with derivatization (e.g., silylation) improves volatility and detection sensitivity .
Q. What analytical challenges arise in detecting this compound via electrospray ionization mass spectrometry (ESI-MS)?
The labile -ONO₂ group in this compound leads to extensive fragmentation in ESI(−), complicating molecular ion detection. Instead, adduct formation (e.g., [M+Cl]⁻ at m/z 200.9801) is often observed. To enhance signal stability:
- Use cooled ion sources to reduce in-source decay.
- Pair with soft ionization techniques like atmospheric-pressure chemical ionization (APCI) .
- Validate results with complementary methods (e.g., FTIR for functional group confirmation) .
Q. How should researchers reconcile contradictory data on the stability of this compound in aqueous vs. nonpolar solvents?
Conflicting stability reports stem from solvent polarity and trace metal contamination. A systematic approach includes:
- Kinetic studies under controlled humidity and temperature.
- Chelating agents (e.g., EDTA) to mitigate metal-catalyzed hydrolysis in aqueous buffers.
- DFT calculations to model degradation pathways and identify transition states . Publish raw datasets (e.g., Arrhenius plots) in supplementary materials to enable replication .
Q. Methodological and Reproducibility Considerations
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacological studies?
Use nonlinear regression models (e.g., Hill equation) to quantify EC₅₀ values. Account for batch-to-batch variability via mixed-effects models , and validate assumptions with residual plots. Publicly share code (e.g., R or Python scripts) for transparency .
Q. How can researchers ensure reproducibility in this compound bioactivity assays?
- Pre-register protocols on platforms like Open Science Framework.
- Include positive controls (e.g., nitroglycerin) and vehicle controls in all assays.
- Report minimum inhibitory concentrations (MICs) with 95% confidence intervals, avoiding overinterpretation of single-point data .
Q. Data Reporting and Publication Standards
Q. What metadata is essential for publishing this compound research?
- Synthetic procedures (e.g., molar ratios, purification steps).
- Spectral data (NMR δ-values, IR peaks, HRMS spectra).
- Stability profiles (e.g., half-life in PBS at 37°C).
- Adhere to Beilstein Journal guidelines: Limit main-text data to five compounds; archive extensive datasets in supplementary files .
Q. How should conflicting results about this compound’s vasodilatory mechanisms be addressed in discussion sections?
Frame contradictions as opportunities for hypothesis refinement. For example, discrepancies in NO-release kinetics may arise from assay sensitivity (chemiluminescence vs. amperometric probes). Propose follow-up experiments (e.g., EPR spectroscopy to detect free radicals) and cite prior work comprehensively .
Properties
IUPAC Name |
2,3-dihydroxypropyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5/c5-1-3(6)2-9-4(7)8/h3,5-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLJBVVXXBZCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO[N+](=O)[O-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871795 | |
Record name | 2,3-Dihydroxypropyl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624-43-1, 27321-61-5 | |
Record name | Glycerol 1-mononitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycerol-1-nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mononitroglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027321615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxypropyl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 624-43-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 1-NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212452MD4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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